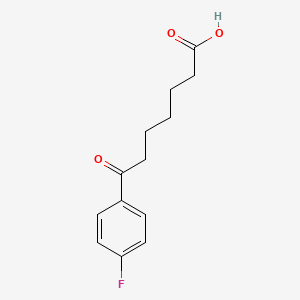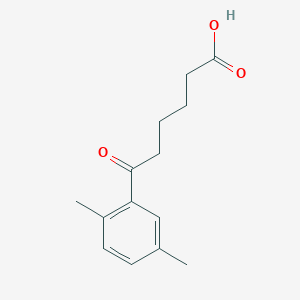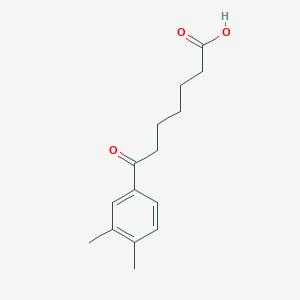
7,7-Dimethyl-6-oxooctanoic acid
Übersicht
Beschreibung
7,7-Dimethyl-6-oxooctanoic acid is a chemical compound with the molecular formula C10H18O3 . It falls under the category of heterocyclic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H18O3 . The InChI key for this compound is ZHJHGTLWVOXQFF-UHFFFAOYSA-N . The canonical SMILES representation is CC©©C(=O)CCCCC(=O)O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 186.25 g/mol . It has a boiling point of 323.1ºC at 760 mmHg and a flash point of 163.4ºC . The density of this compound is 1.004g/cm³ .Wissenschaftliche Forschungsanwendungen
Metabolism and Degradation Studies
- α-Oxidation in Degradation of Branched-Chain Fatty Acids : The metabolism of β-methyl fatty acids, similar to 7,7-Dimethyl-6-oxooctanoic acid, has been studied in both healthy humans and patients with Refsum's disease. This research demonstrated that such acids can undergo α-decarboxylation, making them susceptible to normal β-oxidation. This pathway fails in patients with Refsum's disease, which may explain the accumulation of phytanic acid (Stokke, Try, & Eldjarn, 1967).
Chemical Synthesis and Reactions
- Synthesis and Chemical Reactions : A study on the condensation of 7-oxooctyl 7-oxooctanoate with various compounds showed the formation of macrocyclic lactones containing a ketone azine fragment. This indicates potential synthetic applications for similar compounds, including this compound (Ishmuratov et al., 2015).
Biological Activity
- Inhibition of Leukotriene Biosynthesis : Analogs of arachidonic acid, structurally similar to this compound, have been shown to inhibit leukotriene biosynthesis. This suggests potential biological activities for this compound in similar pathways (Cohen et al., 1984).
Antioxidant Properties
- Oxidative Damage Prevention : Dimethylarsinic acid, a metabolite of inorganic arsenics with structural similarities to this compound, was found to induce oxidative damage. This suggests that structurally similar compounds like this compound might also interact with oxidative processes (Yamanaka et al., 2001).
Eigenschaften
IUPAC Name |
7,7-dimethyl-6-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,3)8(11)6-4-5-7-9(12)13/h4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJHGTLWVOXQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645367 | |
| Record name | 7,7-Dimethyl-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56721-58-5 | |
| Record name | 7,7-Dimethyl-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















